rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans

Description

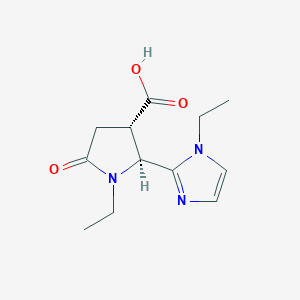

The compound rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans (hereafter referred to as Compound A) is a chiral pyrrolidine derivative featuring a 5-oxopyrrolidine core substituted with an ethyl group at position 1 and a 1-ethyl-1H-imidazol-2-yl group at position 2. Its stereochemistry is defined by the (2R,3R) configuration in the trans orientation, which influences its conformational rigidity and intermolecular interactions. The compound’s molecular formula is C₁₃H₁₉N₃O₃, with a molecular weight of 265.31 g/mol (calculated).

Properties

IUPAC Name |

(2S,3S)-1-ethyl-2-(1-ethylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-3-14-6-5-13-11(14)10-8(12(17)18)7-9(16)15(10)4-2/h5-6,8,10H,3-4,7H2,1-2H3,(H,17,18)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLNSCXMPYPORL-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2C(CC(=O)N2CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1[C@@H]2[C@H](CC(=O)N2CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ethylenediamine in the presence of an acid catalyst.

Formation of the pyrrolidine ring: This involves the cyclization of a suitable precursor, such as a γ-amino acid, under basic conditions.

Coupling of the imidazole and pyrrolidine rings: This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives

Reduction: Formation of reduced imidazole derivatives

Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's imidazole moiety and carboxylic acid functionality make it a valuable scaffold for drug development. Its applications include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, structural analogs have shown effectiveness against Gram-positive bacteria, making them candidates for further development as antibiotics .

- Neuroprotective Effects : Research suggests that compounds with similar structures can cross the blood-brain barrier and may provide neuroprotective effects against oxidative stress, which is relevant in neurodegenerative diseases .

Organic Synthesis

In organic chemistry, rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid serves as a critical intermediate in synthesizing more complex molecules:

- Chiral Auxiliary : Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of other chiral compounds with high enantiomeric purity .

Biological Research

The compound's interactions with biological systems are of significant interest:

- Enzyme Studies : It can be utilized as a substrate in enzyme-catalyzed reactions to investigate metabolic pathways and enzyme mechanisms .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various pyrrolidine derivatives, including rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid. The results indicated that specific modifications to the imidazole ring enhanced the compound's activity against resistant strains of bacteria .

Case Study 2: Neuroprotective Potential

Research conducted at a leading university explored the neuroprotective effects of this compound in models of oxidative stress. The findings demonstrated that it could reduce neuronal cell death and inflammation markers, suggesting potential therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease .

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The pyrrolidine ring may interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

Compound B : rac-(2R,3R)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

- Key Difference : The imidazole substituent is methyl (vs. ethyl in Compound A).

- Impact: Molecular Weight: Reduced to 251.28 g/mol (C₁₂H₁₇N₃O₃).

- Synthesis : Requires methylating agents (e.g., methyl iodide) instead of ethylating reagents, which may influence reaction yields .

Compound C : rac-(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Key Difference : Aromatic 2-methylphenyl group replaces the imidazole ring.

- Solubility: Likely lower aqueous solubility compared to Compound A due to increased hydrophobicity .

Heterocyclic Core Modifications

Compound D : 4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole

- Key Difference : Pyrazole core instead of pyrrolidine, with an imidazole side chain.

- Impact :

Stereochemical Considerations

The trans configuration in Compound A imposes distinct spatial constraints compared to hypothetical cis isomers:

- Conformational Flexibility : The trans arrangement may stabilize the molecule into a rigid conformation, optimizing interactions with chiral biological targets (e.g., enzymes or receptors).

- Crystallography : SHELX-based validation (e.g., SHELXL for refinement) ensures accurate stereochemical assignment, critical for reproducibility in pharmacological studies .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Accessibility: Compound A’s ethyl-imidazole group may require selective alkylation strategies to avoid N- vs. O-alkylation side reactions, a challenge less pronounced in methyl-substituted analogs .

- Biological Relevance : While direct activity data are absent, imidazole-containing compounds (e.g., antifungal agents) often leverage nitrogen’s lone pairs for target binding. The ethyl group in Compound A could enhance lipophilicity, favoring blood-brain barrier penetration compared to Compound B .

- Crystallographic Validation : The use of SHELX programs ensures high confidence in stereochemical assignments, minimizing errors in structure-activity relationship (SAR) studies .

Biological Activity

The compound rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans is a novel chemical entity with potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 251.2817 g/mol. The structure features a pyrrolidine ring, an imidazole moiety, and a carboxylic acid functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro tests using the A549 human lung adenocarcinoma model revealed that certain derivatives, including those structurally similar to rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, can reduce cell viability effectively.

Key Findings:

- Cell Viability Assays : Compounds were tested at a concentration of 100 µM for 24 hours. The MTT assay indicated a reduction in A549 cell viability to approximately 66% with some derivatives showing enhanced activity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid have also been explored. It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Study Insights:

- Pathogen Testing : The compound was tested against various strains including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant antimicrobial activity, suggesting its potential as a scaffold for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine derivatives appears to be influenced by the structural components of the molecule. Variations in substituents on the imidazole and pyrrolidine rings have been correlated with changes in both anticancer and antimicrobial efficacy.

Observations:

- Substituent Effects : Compounds with free amino groups exhibited greater anticancer activity compared to those with acetylamino fragments.

- Cytotoxicity : While some compounds showed potent anticancer effects, they also demonstrated cytotoxicity towards non-cancerous cells, necessitating further optimization to enhance selectivity .

Q & A

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole alkylation | 1-Ethyl bromide, NaH, DMF, 0°C → RT | ~65 | |

| Pyrrolidine cyclization | AcOH, reflux (3–5 h) | ~72 | |

| Hydrolysis | 2M HCl, 60°C, 2 h | ~85 |

Advanced: How can computational methods optimize its synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states to identify energy barriers. ICReDD’s approach integrates:

- Reaction Path Search : Identifies intermediates and transition states.

- Machine Learning : Prioritizes experimental conditions (e.g., solvent polarity, catalysts) to minimize trial-and-error .

- Feedback Loops : Experimental data refine computational models for iterative optimization .

Basic: How is the stereochemical configuration confirmed?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- X-ray Crystallography : Resolves absolute configuration via single-crystal analysis.

- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations validate trans configuration .

Advanced: How to address unexpected stereochemical outcomes during synthesis?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize specific transition states.

- Catalytic Control : Chiral ligands (e.g., BINOL) in asymmetric catalysis can enforce stereoselectivity.

- DOE (Design of Experiments) : Statistical screening of variables (temperature, pH) to isolate factors causing racemization .

Basic: What in vitro assays assess biological activity?

Methodological Answer:

Q. Table 2: Example Bioactivity Data

| Assay | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR | 0.45 ± 0.12 | |

| Cytotoxicity | HeLa | 12.3 ± 1.5 |

Advanced: How to study molecular interactions with target enzymes?

Methodological Answer:

- Molecular Docking : Software (e.g., AutoDock Vina) predicts binding modes to active sites.

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.

- Free Energy Calculations : MM-GBSA estimates binding affinities .

Basic: Which analytical techniques ensure purity?

Methodological Answer:

- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA).

- FTIR : Validates functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).

- Karl Fischer Titration : Quantifies residual water (<0.1% w/w) .

Advanced: How to resolve co-eluting impurities in HPLC?

Methodological Answer:

- DOE Optimization : Vary column temperature (25–40°C), flow rate (0.8–1.2 mL/min), and mobile phase pH.

- Chiral Columns : Use amylose-based phases for enantiomeric separation .

Basic: What factors influence compound stability?

Methodological Answer:

- pH : Degrades rapidly in alkaline conditions (>pH 9).

- Light : Store in amber vials to prevent photolysis.

- Temperature : Stable at –20°C for >6 months; avoid freeze-thaw cycles .

Advanced: How to characterize degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (60°C), UV light, and oxidative (H₂O₂) conditions.

- LC-MS/MS : Identifies degradation products via fragmentation patterns .

How to resolve contradictions in reported biological data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.